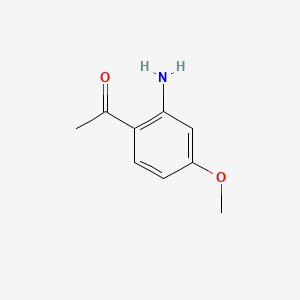
7-(4-联苯基)羰基庚酸
描述
7-(4-Biphenyl)carbonylheptanoic acid is a compound that can be categorized under the family of diarylheptanoids, which are characterized by a seven-carbon skeleton with two phenyl rings at the 1- and 7-positions. These compounds are known to be secondary metabolites in plants and have been isolated from various plant families. They exhibit a range of biological activities and are of interest for their potential therapeutic applications .
Synthesis Analysis
The synthesis of diarylheptanoids, including compounds similar to 7-(4-Biphenyl)carbonylheptanoic acid, has been explored in various studies. For instance, the synthesis of 7-phenylhepta-2,4-dienoic acid and its derivatives has been achieved, which provides insight into the synthetic pathways that could be adapted for the synthesis of 7-(4-Biphenyl)carbonylheptanoic acid . Additionally, the synthesis of complex bicyclic structures, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, demonstrates the feasibility of constructing rigid, non-chiral analogues of diarylheptanoids . These synthetic approaches are crucial for the development of novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of diarylheptanoids is characterized by the presence of two phenyl rings attached to a seven-carbon chain. The specific arrangement and substitution patterns on the phenyl rings can significantly influence the biological activity of these compounds. The molecular structure of 7-(4-Biphenyl)carbonylheptanoic acid, with its biphenyl moiety, suggests that it may possess unique properties compared to other diarylheptanoids .
Chemical Reactions Analysis
Diarylheptanoids can undergo various chemical reactions, which are essential for their functionalization and the exploration of their biological activities. For example, the oxidation of 7-hydroxy-1-p-methoxyphenyl-4-methylbicyclo[2.2.1]heptan-7-carboxylic acid to form carbolactone demonstrates the reactivity of the heptanoid skeleton under oxidative conditions . Such reactions are important for modifying the core structure of diarylheptanoids, including 7-(4-Biphenyl)carbonylheptanoic acid, to enhance their biological efficacy or to study their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of diarylheptanoids like 7-(4-Biphenyl)carbonylheptanoic acid are influenced by their molecular structure. The presence of aromatic rings and a carboxylic acid group suggests that these compounds may have specific solubility characteristics, boiling points, and melting points, which are important for their practical application and formulation. The synthesis and characterization of related compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, provide a basis for understanding the properties of 7-(4-Biphenyl)carbonylheptanoic acid and its potential as an intermediate in pharmaceutical synthesis .
科学研究应用
1. Orthogonal Click Chemistry in a Metal Organic Framework
- Application Summary: Biphenyl-4,4′-dicarboxylic acid derivatives were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions were performed on these modified MOFs .
- Methods of Application: The crystals were incubated with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst. 1H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products .
- Results/Outcomes: Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations. The click reaction efficiency is discussed in context of MOF crystallite size and pore size .
2. Synthesis of Nickel Metal Organic Frameworks for High-Performance Supercapacitors
- Application Summary: A one-step hydrothermal method was used to synthesize nickel-based metal-organic frameworks (MOF) using organic linker 4,4′-biphenyl dicarboxylic acid (BPDC) for high-performance supercapacitors .
- Methods of Application: The pore size of the Ni-BPDC-MOF nanostructure was tuned through different synthesization temperatures .
- Results/Outcomes: The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m2·g−1, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm. A high specific capacitance of 488 F·g−1 has been obtained at a current density of 1.0 A·g−1 in a 3 M KOH aqueous electrolyte .
3. Synthesis of Nematic Aromatic Polyesters
- Application Summary: Biphenyl-4,4′-dicarboxylic acid (BPDC) is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .
- Methods of Application: The BPDC is polymerized with other monomers to form a polymer chain. The resulting polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength .
- Results/Outcomes: These polymers find applications in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .
4. Synthesis of Metal-Organic Frameworks (MOFs)
- Application Summary: BPDC can be used as a linker or ligand in the synthesis of MOFs for a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .
- Methods of Application: The BPDC is combined with metal ions to form a MOF. The structure and properties of the MOF can be tuned by varying the metal ions and the conditions of the synthesis .
- Results/Outcomes: The resulting MOFs can be used for a variety of applications, depending on their structure and properties .
5. Dimerization of Arylboronic Acids
- Application Summary: Biphenyl derivatives can be synthesized through the dimerization of arylboronic acids. This process is mediated by low-cost copper salts (Cu(I) and Cu(II)) .
- Methods of Application: The reaction can be catalyzed under an oxygen atmosphere without a significant loss of yields .
- Results/Outcomes: The resulting biphenyl derivatives are valuable in the development of various organic compounds .
6. Development of Liquid Crystal Polymers
- Application Summary: Biphenyl-4,4′-dicarboxylic acid (BPDC) is used to prepare BPDC-based polymers, which are valuable in the development of liquid crystal polymers with potential applications in electronics, optical devices, automotive, and textiles .
- Methods of Application: The BPDC is polymerized with other monomers to form a polymer chain .
- Results/Outcomes: These polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength. They find applications in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .
安全和危害
未来方向
Biphenyl compounds and their derivatives, such as 7-(4-Biphenyl)carbonylheptanoic acid, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products. They have a wide range of biological and medicinal applications . Therefore, the future directions of research on this compound could involve exploring its potential applications in medicine and other fields.
属性
IUPAC Name |
8-oxo-8-(4-phenylphenyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(10-6-1-2-7-11-20(22)23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,1-2,6-7,10-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAUYOHVVTUVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450229 | |
| Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Biphenyl)carbonylheptanoic acid | |
CAS RN |
362669-53-2 | |
| Record name | η-Oxo[1,1′-biphenyl]-4-octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



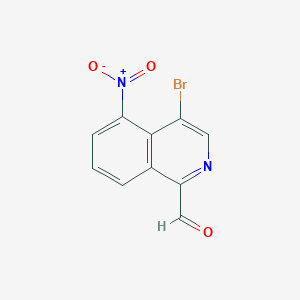
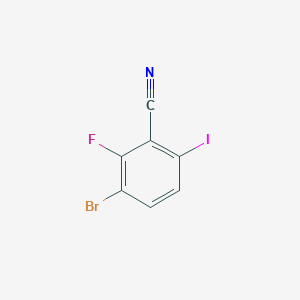
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
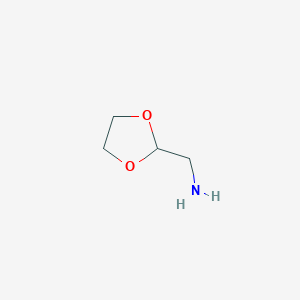
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
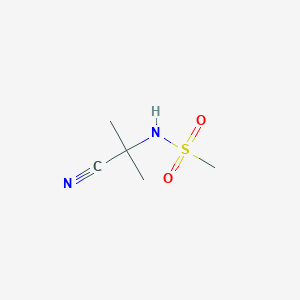
![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
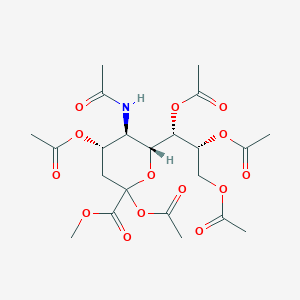
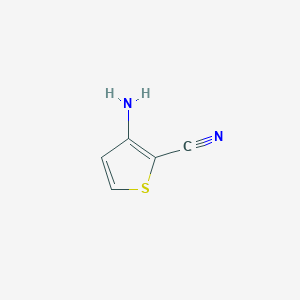
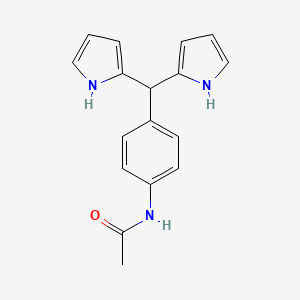
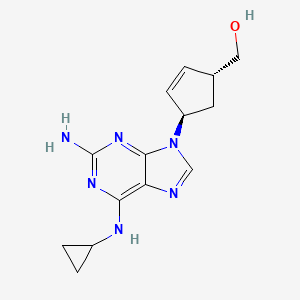
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
